Benzyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate
CAS No.: 873779-32-9
Cat. No.: VC8304329
Molecular Formula: C21H21NO4
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
![Benzyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate - 873779-32-9](/images/structure/VC8304329.png)
Specification
CAS No. | 873779-32-9 |
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Molecular Formula | C21H21NO4 |
Molecular Weight | 351.4 g/mol |
IUPAC Name | benzyl 4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate |
Standard InChI | InChI=1S/C21H21NO4/c23-18-14-21(26-19-9-5-4-8-17(18)19)10-12-22(13-11-21)20(24)25-15-16-6-2-1-3-7-16/h1-9H,10-15H2 |
Standard InChI Key | AOOOWMISCJTQSP-UHFFFAOYSA-N |
SMILES | C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)OCC4=CC=CC=C4 |
Canonical SMILES | C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)OCC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
Benzyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS 136081-84-0) is a spirocyclic compound with the molecular formula C₁₃H₁₅NO₂ and a molecular weight of 217.26 g/mol . The spiro architecture arises from the fusion of a chroman-4-one ring (a benzopyranone derivative) and a piperidine ring at the 2-position of the chromanone and the 4'-position of the piperidine. The benzyl carboxylate group at the 1'-position of the piperidine enhances solubility and modulates pharmacokinetic properties .
Physicochemical Properties
The compound exists as a pale yellow solid with a melting point range of 94–96°C . Its infrared (IR) spectrum exhibits characteristic absorption bands at ν = 1680 cm⁻¹ (C=O stretch of the chromanone) and 1725 cm⁻¹ (ester carbonyl), confirming the presence of both functional groups . Nuclear magnetic resonance (NMR) data further validate the structure:
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¹H-NMR (400 MHz, CDCl₃): δ 8.17–8.11 (m, 3H), 7.85–7.71 (m, 3H), 7.51 (d, J = 8.0 Hz, 1H), 7.04 (t, J = 8.0 Hz, 2H), 4.99 (t, J = 10.0 Hz, 1H), 3.88 (s, 3H), 3.67–3.59 (m, 4H), 3.53–3.42 (m, 6H) .
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¹³C-NMR: Peaks at δ 195.2 (chromanone C=O), 170.1 (ester C=O), and 55.8 (piperidine C-N) align with the proposed structure .
Manufacturer | Product Number | Packaging | Price (USD) | Updated Date |
---|---|---|---|---|
Matrix Scientific | 069377 | 250 mg | $794 | 2021-12-16 |
AK Scientific | Y7463 | 500 mg | $1,688 | 2021-12-16 |
American Custom Chemicals | CHM0147651 | 250 mg | $1,450.68 | 2021-12-16 |
Data sourced from ChemicalBook .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of benzyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate involves a multi-step procedure starting from 1-(2-hydroxyphenyl)ethanone (8) and N-Boc-4-piperidinone (9) :
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Spirocyclization: Base-catalyzed condensation of 8 and 9 yields tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (10).
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Deprotection: Treatment of 10 with trifluoroacetic acid (TFA) removes the Boc group, generating spiro[chroman-2,4'-piperidin]-4-one (11).
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Esterification: Coupling 11 with benzyl chloroformate in the presence of HATU and triethylamine produces the final compound .
Scheme 1. Synthetic pathway for benzyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate .
Optimization and Yield Improvements
Critical parameters for maximizing yield include:
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Solvent Choice: Dichloromethane (DCM) and dimethylformamide (DMF) are preferred for their ability to dissolve intermediates.
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Catalyst Loading: HATU (1.1 equiv.) and triethylamine (2.0 equiv.) achieve >85% conversion in the coupling step .
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Temperature Control: Maintaining reactions at 0–25°C prevents side reactions such as ester hydrolysis.
Biological Activity and Mechanism of Action
ACC Inhibition
Benzyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate demonstrates moderate inhibitory activity against acetyl-CoA carboxylase isoforms ACC1 (IC₅₀ = 189 nM) and ACC2 (IC₅₀ = 172 nM) . Molecular docking studies reveal that the spirocyclic core occupies the ATP-binding pocket of ACC, while the benzyl ester group forms hydrophobic interactions with Val-76 and Phe-80 residues .
Selectivity Profile
The compound exhibits >50-fold selectivity for ACC over related enzymes such as carnitine palmitoyltransferase 1 (CPT1) and fatty acid synthase (FAS) . This specificity minimizes off-target effects in in vivo models.
Analytical Characterization
Chromatographic Methods
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HPLC: Purity >98% achieved using a C18 column (5 μm, 4.6 × 250 mm) with a gradient of acetonitrile/water (0.1% TFA) .
Stability Studies
The compound remains stable in plasma for >24 hours at 37°C, with <5% degradation observed .
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